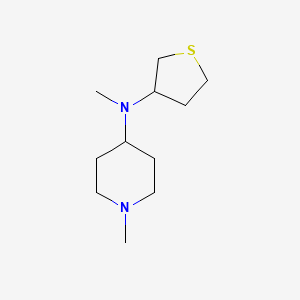![molecular formula C14H10Cl2N2OS B6128384 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B6128384.png)
2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. In
Wirkmechanismus
The mechanism of action of 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol is not fully understood. However, some studies suggest that it may act by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that this compound may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain. The antimicrobial activity of 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol may be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol exhibits various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. It also reduces oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In bacterial cells, 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol disrupts the cell membrane and inhibits essential enzymes, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol in lab experiments is its diverse biological activities. This compound has shown promising results in various fields of medicine, making it a potential candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol. One of the most promising areas of research is the development of this compound as a potential anticancer agent. Further studies are also needed to explore its neuroprotective and antimicrobial activities. Additionally, researchers may investigate the use of 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol in combination with other drugs to enhance its therapeutic effects. Finally, studies may be conducted to improve the solubility and bioavailability of this compound, making it more suitable for clinical use.
Synthesemethoden
The synthesis of 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol has been reported in several studies. One of the most commonly used methods involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide in the presence of a base, followed by cyclization with 4-hydroxybenzaldehyde. The product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol has been studied for its potential therapeutic applications in various fields of medicine. Some of the most promising areas of research include cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to protect neurons from oxidative stress and has shown promising results as an antimicrobial agent against various bacterial strains.
Eigenschaften
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-8-5-6-9(11(16)7-8)13-17-18-14(20-13)10-3-1-2-4-12(10)19/h1-7,13,17,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOXBVSWEIYAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(S2)C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B6128308.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B6128313.png)
![methyl 2-[(3-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B6128322.png)
![4-nitro-5-[4-(1H-pyrrol-1-yl)phenoxy]phthalonitrile](/img/structure/B6128334.png)

![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6128351.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6128357.png)
![1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone](/img/structure/B6128361.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B6128374.png)
![N-[4-({2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)phenyl]acetamide](/img/structure/B6128379.png)
![5-(1-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6128390.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6128412.png)
![N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide](/img/structure/B6128414.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6128418.png)